molecular formula C21H26N2O5S B2601180 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide CAS No. 922125-76-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide

Cat. No.: B2601180
CAS No.: 922125-76-6
M. Wt: 418.51
InChI Key: FXSHIAZUUOYFME-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Novel Syntheses and Chemical Reactions

  • Multicomponent Syntheses : A novel one-pot multicomponent reaction involving 2-aminophenols and Meldrum's acid with isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an innovative approach to constructing these complex molecules at ambient temperature (Shaabani et al., 2010).
  • Ring-Expansion Synthesis : The synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via an unexpected ring-expansion process demonstrates the potential for discovering new chemical transformations (Kolluri et al., 2018).

Medicinal Chemistry and Drug Design

  • Carbonic Anhydrase Inhibitors : Research into [1,4]oxazepine-based primary sulfonamides has revealed strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications for these compounds (Sapegin et al., 2018).
  • Photophysical Properties : Studies on the photophysical properties of novel oxazapolycyclic skeletons suggest potential applications in materials science and photodynamic therapy (Petrovskii et al., 2017).

Advanced Material Synthesis

  • Heterocyclic System Construction : Synthesis of new polycyclic systems containing [1,4]benzodiazepine and isoindolinone fragments showcases the versatility of these scaffolds in constructing complex molecular architectures (Ukhin et al., 2011).

Analytical and Structural Chemistry

  • Crystal Structure and DFT Studies : Benzimidazole-tethered oxazepine hybrids have been synthesized and analyzed, with their molecular structures confirmed by X-ray diffraction and computational studies, highlighting their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)12-27-16-6-8-17(9-7-16)29(25,26)23-15-5-10-18-19(11-15)28-13-21(3,4)20(24)22-18/h5-11,14,23H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSHIAZUUOYFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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